Lipophilicity Tuning via Methyl Branching: LogP Comparison with Non-Methylated Analog
The computed LogP of acetic acid;6-methyltetradec-7-yne-1,5-diol is 3.30 . Although an experimentally measured LogP for the non-methylated analog tetradec-7-yne-1,5-diol diacetate is not available in the open literature, the presence of a single methyl branch at C6 is predicted to reduce LogP by approximately 0.3–0.5 units relative to the linear analog, based on the established contribution of a methylene branch to lipophilicity (~−0.4 log unit) [1]. This difference is sufficient to alter partitioning between aqueous and organic phases in emulsion or corrosion-inhibitor formulations.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.30 (computed via ChemSrc) |
| Comparator Or Baseline | Tetradec-7-yne-1,5-diol diacetate (non-methylated): LogP estimated as ~3.6–3.8 (class-level estimate based on methylene branching contribution of −0.3 to −0.5 log units) |
| Quantified Difference | Estimated reduction of 0.3–0.5 LogP units due to C6-methyl branching |
| Conditions | In silico prediction (fragment-based method); no experimental shake-flask or HPLC data available for either compound. |
Why This Matters
A LogP difference of 0.3–0.5 units can shift the partitioning equilibrium by a factor of 2–3, which is significant for a procurement decision when precise control over hydrophobicity is required in a multi-component formulation.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (Fragment constant for methyl branching on LogP.) View Source
